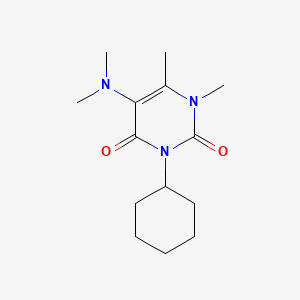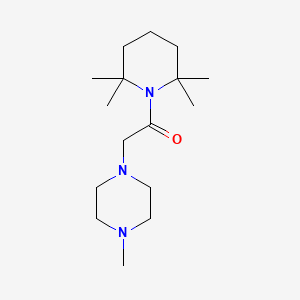
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine moiety, and several methyl groups. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. The deprotection of these piperazines with thiophenol followed by selective intramolecular cyclization results in the desired compound .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Aplicaciones Científicas De Investigación
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
Piperazine: Contains a piperazine ring but lacks the additional acetyl and methyl groups.
Pyrrolidine: Another heterocyclic amine with a five-membered ring.
Uniqueness
Piperidine, 1-((4-methyl-1-piperazinyl)acetyl)-2,2,6,6-tetramethyl- is unique due to its combination of a piperidine ring, a piperazine moiety, and multiple methyl groups. This structure imparts distinctive chemical properties, making it valuable for specific research applications.
Propiedades
Número CAS |
53778-91-9 |
|---|---|
Fórmula molecular |
C16H31N3O |
Peso molecular |
281.44 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)-1-(2,2,6,6-tetramethylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C16H31N3O/c1-15(2)7-6-8-16(3,4)19(15)14(20)13-18-11-9-17(5)10-12-18/h6-13H2,1-5H3 |
Clave InChI |
FTLSQEOSDKCVOB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1C(=O)CN2CCN(CC2)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


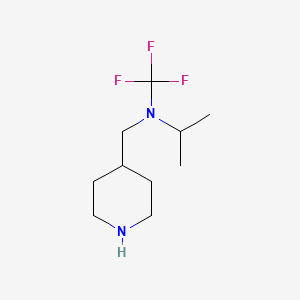
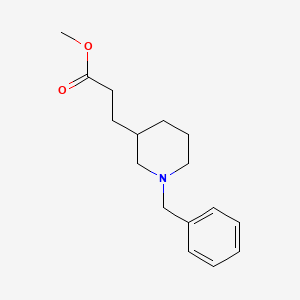
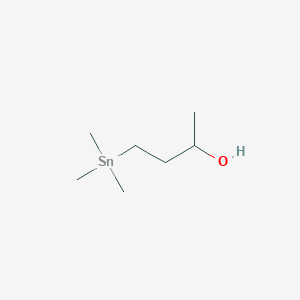
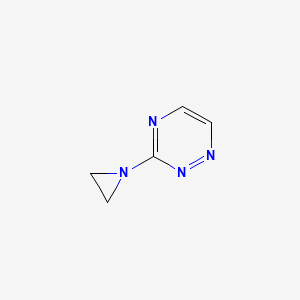
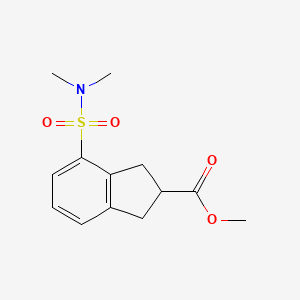
![Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-](/img/structure/B13947702.png)

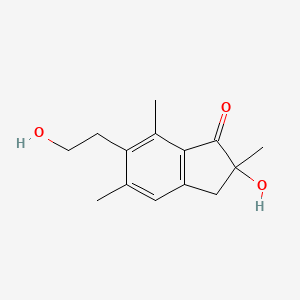
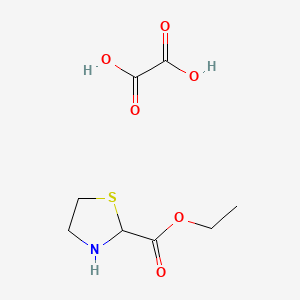
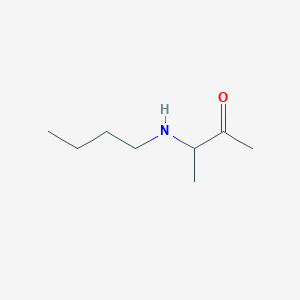


![Tricyclo[3.2.2.0~2,4~]nonane-1-carbonyl chloride](/img/structure/B13947742.png)
